![molecular formula C155H250N42O44S B1591601 beta-Endorphin (1-31) CAS No. 59887-17-1](/img/structure/B1591601.png)
beta-Endorphin (1-31)
描述
Beta-Endorphin (1-31) is an endogenous opioid neuropeptide and peptide hormone produced in certain neurons within the central nervous system and peripheral nervous system. It is one of three endorphins produced in humans, the others being alpha-endorphin and gamma-endorphin. Beta-Endorphin (1-31) plays significant roles in pain modulation, immune system function, reward, and stress responses .
准备方法
Synthetic Routes and Reaction Conditions: Beta-Endorphin (1-31) is synthesized through the cleavage of its precursor, pro-opiomelanocortin (POMC). The process involves multiple steps of enzymatic cleavage. Prohormone convertases 1 and 2 (PC1 and PC2) are primarily responsible for the cleavage of POMC into adrenocorticotrophic hormone biosynthetic intermediate and beta-lipotropic hormone. Further cleavage by PC2 produces beta-Endorphin (1-31) and gamma-lipotropic hormone .
Industrial Production Methods: Industrial production of beta-Endorphin (1-31) typically involves recombinant DNA technology. This method includes inserting the gene encoding POMC into a suitable expression system, such as bacteria or yeast, which then produces the peptide. The peptide is subsequently purified through chromatographic techniques to obtain the final product .
化学反应分析
Types of Reactions: Beta-Endorphin (1-31) undergoes various biotransformation reactions, particularly in inflamed tissues. These reactions include enzymatic degradation, resulting in the formation of several N-terminal fragments such as beta-Endorphin (1-9), beta-Endorphin (1-11), beta-Endorphin (1-13), beta-Endorphin (1-17), and beta-Endorphin (1-20) .
Common Reagents and Conditions: The enzymatic degradation of beta-Endorphin (1-31) is facilitated by the acidic and metabolically active environment of inflamed tissues. The reactions typically occur at a pH of 5.5 and involve various enzymes present in the tissue homogenates .
Major Products: The major products formed from the enzymatic degradation of beta-Endorphin (1-31) include its N-terminal fragments, which retain varying degrees of opioid receptor activity .
科学研究应用
Pain Management
BE 1-31 has been extensively studied for its analgesic properties. It operates through multiple mechanisms:
- Opioid Receptor Activation : BE 1-31 has a high affinity for MOR, contributing to its pain-relieving effects. Studies show that it can inhibit nociceptive signals from C- and Aδ-fibers, similar to morphine .
- Biotransformation : In inflamed tissues, BE 1-31 undergoes rapid degradation, producing N-terminal fragments like BE 1-9 and BE 1-13 that retain analgesic properties . These fragments can modulate cAMP levels, indicating their role in pain signaling pathways.
Data Table: Analgesic Potency of Beta-Endorphin Fragments
Fragment | Opioid Receptor Affinity | Analgesic Activity |
---|---|---|
BE 1-31 | High | Strong |
BE 1-9 | Moderate | Partial |
BE 1-13 | Moderate | Significant |
BE 1-27 | Low | Antagonistic |
Immune System Modulation
BE 1-31 plays a crucial role in the immune response:
- Cytokine Modulation : Research indicates that BE 1-31 can influence cytokine release from immune cells, enhancing chemotaxis and proliferation without relying solely on opioid receptor pathways .
- Inflammatory Response : During inflammation, leukocytes increase the production of BE 1-31, which may contribute to pain relief and tissue healing processes. The peptide's presence in inflamed tissues suggests a potential role in managing inflammatory conditions .
Behavioral Regulation
BE 1-31 has been implicated in various behavioral outcomes:
- Stress Response : Studies indicate that BE 1-31 levels rise during stress, suggesting a protective role against stress-induced behaviors . It is involved in reward pathways, influencing behaviors related to food intake and addiction.
Case Study: Effects on Feeding Behavior
In a controlled study with rats, intracerebroventricular (icv) injections of BE 1-31 suppressed food intake significantly compared to controls. This effect was not observed with shorter fragments like BE 1-27 .
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of BE 1-31:
- Neuroinflammation : The peptide exhibits anti-inflammatory effects in neuronal tissues, which may be beneficial in neurodegenerative diseases .
Data Table: Neuroprotective Effects of Beta-Endorphin
Condition | Observed Effect |
---|---|
Neuroinflammation | Reduced inflammatory markers |
Stress-induced damage | Improved neuronal survival |
Behavioral disorders | Modulation of anxiety-like behaviors |
作用机制
Beta-Endorphin (1-31) exerts its effects primarily through binding to opioid receptors, including mu-opioid receptors, delta-opioid receptors, and kappa-opioid receptors. Upon binding, it inhibits adenylate cyclase, reducing the conversion of ATP to cyclic AMP (cAMP). This inhibition leads to decreased neuronal excitability and reduced perception of pain . Additionally, beta-Endorphin (1-31) modulates immune responses and stress by interacting with various signaling pathways .
相似化合物的比较
Alpha-Endorphin: Shares the first 16 amino acids with beta-Endorphin (1-31) but differs in its overall structure and function.
Gamma-Endorphin: Another endogenous opioid peptide with distinct physiological roles compared to beta-Endorphin (1-31).
Beta-Endorphin (1-26) and Beta-Endorphin (1-27): Truncated forms of beta-Endorphin (1-31) with varying degrees of receptor activity.
Uniqueness: Beta-Endorphin (1-31) is unique due to its full-length structure, which allows it to interact with multiple opioid receptors and exert potent analgesic effects. Its ability to modulate immune responses and stress further distinguishes it from other endogenous opioids .
生物活性
Beta-Endorphin (BE 1-31) is a prominent endogenous opioid peptide that plays crucial roles in various physiological processes, including pain modulation, immune response, and stress regulation. This article reviews the biological activity of BE 1-31, focusing on its mechanisms of action, biotransformation, and implications in health and disease.
Overview of Beta-Endorphin (1-31)
BE 1-31 is derived from the precursor pro-opiomelanocortin (POMC) and is primarily synthesized in the pituitary gland and central nervous system (CNS). It exhibits potent agonistic activity at mu-opioid receptors (MOR), delta-opioid receptors (DOR), and to a lesser extent at kappa-opioid receptors (KOR) . The structural integrity of BE 1-31 is critical for its biological activity, particularly the presence of the N-terminal tyrosine residue which is essential for its analgesic properties .
Opioid Receptor Interaction
BE 1-31 exerts its effects primarily through interaction with opioid receptors. The modulation of cyclic adenosine monophosphate (cAMP) levels serves as a key mechanism for assessing receptor activity. Research indicates that BE 1-31 and its N-terminal fragments can differentially modulate cAMP accumulation, with higher potency observed at MOR compared to DOR and KOR .
Biotransformation in Inflammatory Conditions
The biotransformation of BE 1-31 is significantly influenced by inflammatory conditions. Studies have shown that during inflammation, BE 1-31 undergoes rapid degradation into several N-terminal fragments such as BE 1-9, BE 1-11, and BE 1-13. These fragments exhibit varying degrees of receptor affinity and biological activity, suggesting that they may play a role in the analgesic effects observed in inflamed tissues .
Table 1: Biotransformation Products of Beta-Endorphin (1-31)
Fragment | Length | Opioid Receptor Activity | Potency at MOR | Potency at DOR |
---|---|---|---|---|
BE 1-9 | 9 | Partial Agonist | High | Moderate |
BE 1-11 | 11 | Agonist | Moderate | Moderate |
BE 1-13 | 13 | Agonist | Moderate | High |
BE 1-17 | 17 | Agonist | Low | Moderate |
BE 19-31 | 13 | Minimal Activity | Very Low | Very Low |
Pain Management
BE 1-31 has been identified as a significant player in pain management due to its analgesic properties. Studies demonstrate that it effectively inhibits nociceptive signals from C-fiber and Aδ-fiber neurons . Its role in pain modulation highlights potential therapeutic applications for conditions involving chronic pain and inflammation.
Nonsuicidal Self-Injury (NSSI)
Recent research has explored the relationship between salivary levels of beta-endorphin and nonsuicidal self-injury (NSSI). A study indicated that individuals engaging in NSSI exhibited significantly lower levels of beta-endorphin immediately before self-injury acts compared to after engagement . This suggests that individuals may use self-injury as a mechanism to stimulate beta-endorphin release, thereby alleviating emotional distress.
Case Study: Salivary Beta-Endorphin Levels in NSSI
In a cohort study involving fifty-one female adults with repetitive NSSI:
属性
IUPAC Name |
(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C155H250N42O44S/c1-17-82(9)123(150(235)182-99(44-29-34-61-160)134(219)186-109(70-116(164)206)139(224)171-84(11)128(213)183-108(69-92-72-166-78-170-92)144(229)178-96(41-26-31-58-157)132(217)175-95(40-25-30-57-156)131(216)169-75-120(210)173-103(155(240)241)51-54-115(163)205)193-151(236)124(83(10)18-2)192-129(214)85(12)172-140(225)110(71-117(165)207)185-133(218)97(42-27-32-59-158)177-143(228)107(68-90-38-23-20-24-39-90)184-141(226)104(64-79(3)4)188-152(237)126(87(14)201)195-149(234)122(81(7)8)191-145(230)105(65-80(5)6)187-148(233)113-45-35-62-197(113)154(239)127(88(15)202)196-137(222)100(50-53-114(162)204)179-146(231)111(76-198)189-135(220)98(43-28-33-60-159)176-136(221)101(52-55-121(211)212)180-147(232)112(77-199)190-153(238)125(86(13)200)194-138(223)102(56-63-242-16)181-142(227)106(67-89-36-21-19-22-37-89)174-119(209)74-167-118(208)73-168-130(215)94(161)66-91-46-48-93(203)49-47-91/h19-24,36-39,46-49,72,78-88,94-113,122-127,198-203H,17-18,25-35,40-45,50-71,73-77,156-161H2,1-16H3,(H2,162,204)(H2,163,205)(H2,164,206)(H2,165,207)(H,166,170)(H,167,208)(H,168,215)(H,169,216)(H,171,224)(H,172,225)(H,173,210)(H,174,209)(H,175,217)(H,176,221)(H,177,228)(H,178,229)(H,179,231)(H,180,232)(H,181,227)(H,182,235)(H,183,213)(H,184,226)(H,185,218)(H,186,219)(H,187,233)(H,188,237)(H,189,220)(H,190,238)(H,191,230)(H,192,214)(H,193,236)(H,194,223)(H,195,234)(H,196,222)(H,211,212)(H,240,241)/t82-,83-,84-,85-,86+,87+,88+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,122-,123-,124-,125-,126-,127-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQALISCIMNBRAE-XJTHNYJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C155H250N42O44S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208602 | |
Record name | beta-Endorphin (1-31) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3438.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59887-17-1 | |
Record name | beta-Endorphin (1-31) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059887171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Endorphin (1-31) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。